(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol

Description

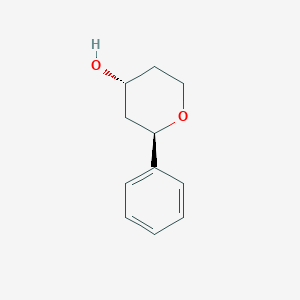

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity and physical properties. In this context, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol represents a specific stereoisomer of a substituted tetrahydropyran (B127337), a heterocyclic organic compound. Its structure is characterized by a six-membered ring containing one oxygen atom, a phenyl group at the C2 position, and a hydroxyl group at the C4 position, with the stereochemistry at these two chiral centers being (R) and (R), respectively.

Stereodefined tetrahydropyranols are of profound importance in organic synthesis, serving as versatile chiral building blocks. nih.govorganic-chemistry.org The tetrahydropyran (THP) ring is a common structural motif in a vast array of natural products, including polyether antibiotics, marine toxins, and various metabolites. organic-chemistry.orgsigmaaldrich.com The presence of multiple stereocenters and a conformationally biased ring system makes them ideal scaffolds for the synthesis of complex molecular targets.

The strategic incorporation of chiral tetrahydropyranol units can significantly simplify the synthesis of intricate natural products by providing a pre-functionalized and stereochemically defined core. sigmaaldrich.com This approach is often more efficient than constructing the heterocyclic system late in a synthetic sequence. The hydroxyl group on the tetrahydropyran ring offers a handle for further functionalization, allowing for the introduction of various substituents or the formation of linkages to other molecular fragments. Moreover, the stereochemistry of the substituents on the tetrahydropyran ring can play a crucial role in directing the stereochemical outcome of subsequent reactions.

The utility of chiral building blocks, such as stereodefined tetrahydropyranols, is underscored by the fact that the biological activity of a molecule is often dependent on its specific stereoisomer. nih.gov Therefore, the ability to synthesize and utilize enantiomerically pure building blocks is essential for the development of new therapeutic agents and other advanced materials. nih.gov

The synthesis of the tetrahydro-2H-pyran-4-ol core structure has been an active area of research, with numerous methods developed for its construction. One of the most prominent and versatile methods for synthesizing 2,4-disubstituted tetrahydropyran-4-ols is the Prins cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.orgresearchgate.net The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, allowing for the diastereoselective synthesis of specific isomers. beilstein-journals.org

For instance, the reaction of 3-buten-1-ol (B139374) with an aldehyde in the presence of an acid catalyst can lead to the formation of a tetrahydropyran-4-ol derivative. The mechanism proceeds through the formation of an oxocarbenium ion, which is then attacked by the alkene to form the six-membered ring. The stereoselectivity of this process is a key area of investigation, with various Lewis and Brønsted acids being employed to influence the formation of either cis or trans isomers. beilstein-journals.orgbeilstein-journals.org

Beyond the Prins reaction, other synthetic strategies for accessing the tetrahydropyran-4-ol scaffold include intramolecular etherification reactions, reductions of tetrahydropyranones, and various metal-catalyzed cyclization reactions. sigmaaldrich.com The development of stereoselective methods for the synthesis of polysubstituted tetrahydropyrans remains a significant goal in organic chemistry, driven by the prevalence of this motif in biologically active molecules. nih.govnih.gov

| Synthetic Method | Description | Key Features |

|---|---|---|

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.orgbeilstein-journals.org | Convergent, atom-economical, potential for stereocontrol. beilstein-journals.orgresearchgate.net |

| Intramolecular Etherification | Cyclization of a diol or a halo-alcohol. | Reliable for forming the ether linkage. |

| Reduction of Tetrahydropyran-4-ones | Stereoselective reduction of the ketone to the corresponding alcohol. | Access to specific alcohol stereoisomers. |

| Metal-Catalyzed Cyclizations | Use of transition metals to mediate ring formation. sigmaaldrich.com | Can offer unique reactivity and selectivity. sigmaaldrich.com |

While extensive research exists for the broader class of tetrahydropyranols, dedicated academic studies focusing specifically on this compound are limited in the public domain. However, its academic importance can be inferred from the established value of its structural components and the synthetic accessibility of closely related analogues.

The presence of a phenyl group at the C2 position and a hydroxyl group at the C4 position in a defined stereochemical orientation makes this compound a potentially valuable chiral building block. The phenyl group can influence the electronic properties and steric environment of the molecule, while the hydroxyl group serves as a versatile functional handle for further chemical transformations.

A notable example that highlights the potential synthetic route to this class of compounds is the synthesis of the methylated analogue, (2R,4R)-2-phenyl-4-methyltetrahydro-2H-pyran-4-ol, which has been reported in the patent literature. google.com This synthesis was achieved via a Prins reaction between benzaldehyde (B42025) and isoprenol, catalyzed by (-)-camphor-10-sulphonic acid, yielding the (2R,4R) diastereomer among others. google.com This suggests that a similar stereoselective Prins reaction between benzaldehyde and 3-buten-1-ol could potentially be employed to access this compound.

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 2-Phenyltetrahydro-2H-pyran-4-ol | 132149-01-0 bldpharm.com | C11H14O2 | General, undefined stereochemistry. |

| 4-Phenyltetrahydro-2H-pyran-4-ol | 81462-07-9 sigmaaldrich.com | C11H14O2 | Isomeric structure with phenyl at C4. |

| (2R,4S)-4-methyl-2-phenyltetrahydro-2H-pyran (Doremox®) | 149713-23-5 thegoodscentscompany.com | C12H16O | Lacks the 4-hydroxyl group. Used in fragrances. thegoodscentscompany.com |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florosa®) | 63500-71-0 nih.gov | C10H20O2 | Alkyl substitution at C2. Used in fragrances. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2-phenyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXLNWRTGPPGRS-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563433 | |

| Record name | (2R,4R)-2-Phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188053-98-7 | |

| Record name | (2R,4R)-2-Phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2r,4r 2 Phenyltetrahydro 2h Pyran 4 Ol

Stereoselective and Enantioselective Approaches to Tetrahydropyran-4-ols

Achieving stereocontrol in the synthesis of polysubstituted tetrahydropyran-4-ols is a formidable challenge that has been addressed through various innovative strategies. These methods aim to construct the six-membered oxygen-containing ring with predictable and high levels of diastereoselectivity and enantioselectivity. Among the most powerful techniques are Prins-type cyclizations, hetero-Diels-Alder reactions, and metal-mediated cyclizations. beilstein-journals.org The focus remains on developing efficient reactions that can create multiple stereocenters in a single step from readily available starting materials. nih.gov

The Prins cyclization has emerged as a premier and extensively studied method for the stereoselective synthesis of the tetrahydropyran (B127337) framework. beilstein-journals.orgresearchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, usually an aldehyde. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular C-C bond formation via a chair-like transition state to form the THP ring. beilstein-journals.org This pathway generally favors the formation of cis-2,6-disubstituted products due to the equatorial positioning of the substituents in the transition state, which minimizes steric hindrance. nih.gov The versatility of the Prins reaction has made it a cornerstone in the total synthesis of many natural products containing the tetrahydropyran moiety. researchgate.netnih.gov

The Prins cyclization is fundamentally an acid-catalyzed process, utilizing both Brønsted and Lewis acids as promoters. researchgate.net Brønsted acids, such as trifluoroacetic acid (TFA), and various Lewis acids like InCl₃, SnBr₄, and TMSOTf have been successfully employed. nih.govbeilstein-journals.org The acid facilitates the formation of a key oxocarbenium ion from the aldehyde and homoallylic alcohol. beilstein-journals.org The subsequent intramolecular attack of the alkene onto this electrophilic intermediate dictates the stereochemical outcome of the cyclization.

A significant challenge in acid-catalyzed Prins cyclizations is the potential for racemization through a competing reversible 2-oxonia-Cope rearrangement. beilstein-journals.org To overcome this, strategies have been developed, such as using α-acetoxy ethers as masked aldehydes, which can undergo cyclization without loss of optical purity in the presence of Lewis acids like BF₃·OEt₂. beilstein-journals.org The choice of acid and reaction conditions is critical for controlling selectivity and suppressing side reactions.

Table 1: Examples of Acid Catalysts in Prins Cyclization

| Catalyst | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| TFA | Substituted cyclopropylcarbinol and aldehyde | 2,4,6-trisubstituted THP | Generated a homoallylic cation by ring-opening of the cyclopropane. | nih.gov |

| InCl₃ | Ene-carbamate and benzaldehyde (B42025) | all-cis-tetrahydropyran-4-one | Ene-carbamate acts as an excellent terminating group for the cyclization. | nih.gov |

| TMSOTf | Allylic geminal bissilyl alcohol and aldehyde | 2,6-disubstituted THP | High yield and excellent diastereoselectivity under silyl-Prins conditions. | nih.gov |

| BiCl₃/TMSX | Terminal cyclopropylsilyl alcohol and aldehyde | 2,3,4,6-tetrasubstituted THP | High yield and excellent stereoselectivity in short reaction times. | nih.gov |

To enhance the sustainability and efficiency of Prins cyclizations, heterogeneous catalysts have been investigated as reusable and environmentally benign alternatives to homogeneous acids. boisestate.edu Materials such as zeolites, acid-modified clays, and mesoporous silicas like MCM-41 have proven effective. researchgate.netcuni.cz These solid acid catalysts offer advantages including ease of separation, potential for regeneration, and unique selectivity based on their pore structures and acidic properties. boisestate.edu

Zeolites, such as Beta and USY, have been studied extensively. A Beta zeolite with a high silica-to-alumina ratio demonstrated excellent selectivity in the synthesis of tetrahydropyranol derivatives. cuni.cz Mesoporous materials like MCM-41, particularly when modified with metals such as cerium (Ce-MCM-41), have shown superior selectivity for tetrahydropyran products over byproducts. researchgate.net Hierarchical zeolites, which possess both micropores and mesopores, can offer improved access to active sites, leading to higher yields. cuni.czrsc.org For instance, hierarchical beta zeolites have achieved high yields in the synthesis of Florol, a commercially valuable tetrahydropyranol. cuni.cz

Table 2: Performance of Heterogeneous Catalysts in Prins Cyclization

| Catalyst | Reaction | Conversion | Selectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| Ce-MCM-41 | Isopulegol + Benzaldehyde | High | >90% | High selectivity attributed to the MCM-41 structure and cerium modification. | researchgate.net |

| Hierarchical Beta Zeolite | Isoprenol + Isovaleraldehyde | >99% | ~72% | High external surface area and moderate acidity led to a 55.4% product yield. | cuni.cz |

| Tin-modified Y-Zeolite | Isoprenol + Isovaleraldehyde | ~70% | High | Mesoporous hierarchical catalysts showed higher initial turnover frequencies. | bohrium.com |

| MWW Zeolite (MCM-36) | Butyraldehyde + Homoallylic alcohol | 100% | 71-75% | Outperformed beta zeolites due to lower acid strength and better site accessibility. | rsc.org |

Chemoenzymatic synthesis provides a powerful route to enantiomerically pure compounds by combining the efficiency of chemical reactions with the exquisite selectivity of enzymes. nih.govresearchgate.net In the context of pyranol synthesis, a common strategy involves the chemical synthesis of a racemic tetrahydropyran-4-ol, followed by an enzyme-catalyzed kinetic resolution to separate the enantiomers. nih.gov

Lipases are frequently used for this purpose, catalyzing enantioselective acetylation or hydrolysis. researchgate.netwur.nl For example, a lipase-catalyzed enantioselective acetylation of a racemic 2,6-disubstituted tetrahydropyranol can yield one enantiomer as the acetate (B1210297) and leave the other enantiomer as the unreacted alcohol, both in high enantiomeric purity. nih.gov The choice of lipase (B570770), solvent, and acylating agent can be screened to optimize both the reaction rate and the enantioselectivity. researchgate.net This approach was successfully used in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans that showed high affinity for the σ₁ receptor. nih.gov

Table 3: Examples of Lipase-Mediated Kinetic Resolutions

| Enzyme | Substrate Type | Reaction | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Lipase PS-C | Racemic 2,6-disubstituted tetrahydropyran-4-ol | Enantioselective acetylation | High e.e. for both resulting enantiomers | nih.gov |

| Pseudomonas cepacia lipase | Methyl-3-hydroxy-5-phenylpentanoate | Kinetic resolution | High e.e. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | 1,4-Dihydropyridine esters | Kinetic resolution | Excellent e.e. | wur.nl |

| Baker's Yeast / PPL | 1,4-keto acid / Diacetate | Reduction / Hydrolysis | High e.e. | researchgate.net |

Beyond the Prins reaction, other asymmetric cyclization methods have been developed for constructing chiral tetrahydropyran rings. These strategies often rely on transition metal catalysis, where a chiral ligand directs the stereochemical course of the ring-forming step. Such reactions are pivotal for creating complex architectures from simpler, achiral or racemic precursors with high levels of enantiocontrol.

Palladium-catalyzed asymmetric allylic substitution (AAS) is a robust and versatile method for forming stereogenic centers. rsc.orgrsc.org While often used for intermolecular alkylations, its intramolecular variant provides an effective pathway for the synthesis of heterocyclic rings, including tetrahydropyrans. The reaction typically involves a substrate bearing both a nucleophile (an alcohol) and an allylic leaving group (such as an acetate or carbonate).

In the presence of a palladium(0) catalyst and a chiral ligand, a π-allyl-palladium complex is formed. science.gov The chiral ligand environment then dictates the facial selectivity of the subsequent intramolecular attack by the hydroxyl group, leading to the formation of an enantioenriched cyclic ether. rsc.org This tandem process has been used to generate optically active 2-vinyl-1,4-diheterocyclic compounds with high enantioselectivity. researchgate.net The design of chiral ligands, often containing phosphorus or nitrogen donors, is critical for achieving high enantiomeric excess in these transformations. rsc.org

Chiral Auxiliary and Organocatalysis in Stereocontrolled Pyranol Synthesis

To achieve the specific (2R,4R) stereochemistry, asymmetric catalysis is essential. Both chiral auxiliaries and organocatalysis have proven effective in the stereocontrolled synthesis of substituted pyranols.

Organocatalysis offers a metal-free approach to asymmetric synthesis. A patented process describes the synthesis of chirally enriched 2,4-disubstituted-tetrahydropyran-4-ol derivatives through the asymmetric reaction of an aldehyde (like benzaldehyde) and a homoallylic alcohol (like isoprenol) in the presence of a chiral organocatalyst. google.com Specifically, using (+)-camphor-10-sulphonic acid (CSA) as the catalyst facilitates the formation of the desired stereoisomers. google.com The reaction proceeds at room temperature and can produce the target compounds in good yields. google.com

| Catalyst | Reactant 1 | Reactant 2 | Product Stereoisomers | Yield | Reference |

| (-)-Camphor Sulfonic Acid | Isovaleraldehyde | Isoprenol | (2S,4R)-4 and (2R,4R)-4 | 70% | google.com |

| (+)-Camphor-10-Sulphonic Acid | Benzaldehyde | Isoprenol | (2S,4R)-7 and (2R,4R)-7 | Not specified | google.com |

Table 1: Examples of Organocatalyzed Synthesis of Tetrahydropyran-4-ol Derivatives.

Functional Group Transformations for Phenyl Moiety Incorporation

The introduction of the phenyl group at the C-2 position is a key step that can be achieved through several classic organic reactions.

Friedel-Crafts and Grignard Methodologies in Tetrahydropyran Synthesis

Friedel-Crafts Reaction: The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. nih.gov In the context of tetrahydropyran synthesis, an intramolecular Friedel-Crafts reaction can be part of a cascade sequence. For instance, a Prins cyclization can generate a benzylic carbocation intermediate, which is then trapped by an intramolecular Friedel-Crafts alkylation to form a fused ring system. nih.gov For a non-fused system like (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol, an intermolecular Friedel-Crafts reaction could theoretically be employed on a precursor, though this is less common than cyclization strategies that incorporate a phenyl-bearing starting material like benzaldehyde. google.comnih.gov

Grignard Reaction: The Grignard reaction provides a robust method for forming carbon-carbon bonds. To incorporate the phenyl group, phenylmagnesium bromide (a Grignard reagent) can be reacted with a suitable electrophilic precursor. For example, the addition of phenylmagnesium bromide to a lactone (a cyclic ester) precursor would install the phenyl group at the C-2 position and generate a diol, which would then need to be selectively cyclized or modified to achieve the final tetrahydropyran-4-ol structure. The Grignard reaction is a well-established route for producing 2-phenylethanol, a related structural component. researchgate.net

Diastereoselective Reduction and Stereocontrolled Functionalization

Achieving the correct stereochemistry at the C-4 hydroxyl group often involves the diastereoselective reduction of a corresponding ketone, a 2-phenyltetrahydro-2H-pyran-4-one. The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group and the choice of reducing agent.

The reduction of cyclic ketones is often governed by Felkin-Anh or Cieplak models, where the hydride attacks from the less hindered face. In the case of a 2-phenyltetrahydropyranone, the bulky phenyl group at the C-2 position will likely direct the incoming hydride to the opposite face, leading to a specific diastereomer. Studies on similar heterocyclic systems, such as tetrahydropyridines, have shown that the choice of reducing agent and acid promoter can afford high diastereoselectivity (>95%), yielding all-cis products. nih.gov Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and triacetoxyborohydride (B8407120) salts. nih.govnih.gov

| Substrate | Reducing Agent | Acid | Diastereomeric Ratio (dr) | Reference |

| Dihydropyridine | NaBH(OAc)₃ | PivOH | >95:5 | nih.gov |

| Dihydropyridine | NaBH₄ | PivOH | 94:6 | nih.gov |

| Dihydropyridine | NaBH₄ | TsOH | 90:10 | nih.gov |

| Dihydropyridine | NaBH₄ | TFA | 89:11 | nih.gov |

Table 2: Influence of Reduction Conditions on Diastereoselectivity in a Related Heterocyclic System.

Purification and Isolation Methodologies for Stereoisomers

The synthesis of this compound typically results in a mixture of diastereomers. The separation of these stereoisomers is crucial to obtain the pure compound. Standard laboratory techniques are employed for this purpose.

Column Chromatography: Silica gel column chromatography is the most common method used to separate diastereomers. google.commdpi.com By carefully selecting the solvent system (eluent), the different polarities of the stereoisomers allow for their separation. For instance, mixtures of hexane (B92381) and ethyl acetate are frequently used to isolate tetrahydropyran derivatives. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique is used to determine the diastereomeric ratios of the products in the crude reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): For challenging separations or for analytical quantification of enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. researchgate.net In some cases, the alcohol may be converted to a derivative, such as a dinitrobenzoate ester, to facilitate separation and analysis. researchgate.net

Chemical Reactivity and Stereospecific Transformations of 2r,4r 2 Phenyltetrahydro 2h Pyran 4 Ol

Regioselective Functionalization at the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position is a key site for regioselective functionalization, allowing for the introduction of diverse chemical entities. Standard reactions such as esterification, etherification, and acylation can be performed at this site to protect the alcohol or to introduce functional handles for further elaboration.

A common method for the synthesis of 4-hydroxytetrahydropyrans is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This reaction often proceeds with high cis-selectivity, yielding derivatives of tetrahydropyran-4-ol. organic-chemistry.org The reactivity of the resulting hydroxyl group is central to its synthetic utility. For instance, in the synthesis of related fragrance compounds, precursor aldehydes are reduced to alcohols, which are then subjected to further reactions. The selective functionalization of this hydroxyl group, in the presence of other potential reactive sites, is crucial for building molecular complexity.

Stereochemical Implications in Downstream Organic Reactions

The predefined stereochemistry of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol is critical in directing the stereochemical course of subsequent reactions. The axial or equatorial orientation of the C-4 hydroxyl group and the C-2 phenyl group in the preferred chair conformation dictates the facial selectivity of reactions at or near these centers.

A versatile and stereocontrolled approach to synthesizing chiral tetrahydropyran (B127337) derivatives has been developed using methods like the asymmetric Horner-Wadsworth-Emmons reaction followed by palladium-catalyzed ring closure. nih.gov Such strategies allow for the selective formation of either cis- or trans- isomers, highlighting the importance of stereocontrol in this class of compounds. nih.gov

The synthesis of the four stereoisomers of Doremox®, a closely related fragrance molecule (4-methyl-2-phenyltetrahydro-2H-pyran), demonstrates the profound impact of stereochemistry. researchgate.net Biocatalyzed reductions of unsaturated precursors were used to prepare the different enantiomerically enriched isomers, showcasing how biocatalysis can achieve high levels of enantio- and diastereoselectivity. researchgate.net The stereochemical configuration significantly influences the olfactory properties of these molecules, underscoring the importance of precise stereochemical control. researchgate.netgoogle.com

Ring-Opening and Rearrangement Pathways of Tetrahydropyranols

While the tetrahydropyran ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, typically involving acid catalysis. Protonation of the ring oxygen activates the C-O bonds, making them susceptible to nucleophilic attack. In a manner analogous to the acid-catalyzed ring-opening of epoxides, nucleophilic attack would be expected to occur at the more substituted and electronically activated C-2 (benzylic) position, leading to cleavage of the C2-O bond. masterorganicchemistry.com

In related heterocyclic systems, rearrangements are known to occur. For example, the Heyns rearrangement is a key step in the formation of certain N-substituted tetrahydroquinoxalines from α-hydroxyl ketone precursors, proceeding through an α-amino ketone intermediate. nih.gov While distinct from a simple tetrahydropyranol, this illustrates the types of complex pathways that can be accessed from substituted heterocyclic alcohols.

Derivatization for Enhanced Synthetic Utility (e.g., Oxidation to Ketones, Reduction, Substitution)

The derivatization of this compound enhances its versatility as a synthetic building block. The secondary alcohol at C-4 can be readily oxidized to the corresponding ketone, (R)-2-Phenyltetrahydro-2H-pyran-4-one . This transformation is pivotal, as tetrahydropyran-4-one scaffolds are found in numerous bioactive natural products. nih.gov

| Starting Material | Reaction | Product | Reagents/Conditions |

| This compound | Oxidation | (R)-2-Phenyltetrahydro-2H-pyran-4-one | PCC, Swern, or Dess-Martin Oxidation |

| 1,5-Dichloropentan-3-one | Cyclization/Hydrolysis | Tetrahydro-4H-pyran-4-one | H₂O, H₃PO₄, NaH₂PO₄, heat |

| Methyl 4-formylnonanoate | Reduction/Cyclization | 5-Pentyltetrahydropyran-2-one | 1. NaBH₄, EtOH 2. NaOH(aq) |

Conversely, the synthesis of tetrahydropyran-4-ols can be achieved by the reduction of the corresponding ketones. For example, the reduction of a formyl group in a precursor using sodium borohydride (B1222165) is a key step in the synthesis of certain tetrahydropyranones. Nucleophilic substitution at the C-4 position, typically after converting the hydroxyl group into a better leaving group (like a tosylate or mesylate), allows for the introduction of a wide range of substituents, including halides, azides, and carbon nucleophiles.

Utilization as a Precursor in the Synthesis of Complex Molecular Architectures

The rigid, chiral scaffold of this compound and its derivatives makes them valuable precursors for the synthesis of complex molecules, particularly natural products. The tetrahydropyran-4-one core, accessible from the title compound, is a key structural motif in marine natural products such as neopeltolide (B1256781) and okilactiomycin. nih.gov The development of Lewis acid-mediated Prins reactions to stereoselectively construct these tetrahydropyranone systems has been instrumental in the total synthesis of these complex targets. nih.gov

Furthermore, chiral pyran derivatives are foundational in synthesizing a variety of other natural products. Methodologies starting from simple chiral precursors like propylene (B89431) oxide can lead to complex fungal metabolites and quinones that feature a pyran or pyranone ring. mdpi.com The synthesis of the fragrance Doremox® from related precursors further illustrates the utility of this class of compounds in creating high-value chemicals. researchgate.net

Stereochemical Elucidation and Conformational Analysis of 2r,4r 2 Phenyltetrahydro 2h Pyran 4 Ol

Advanced Spectroscopic Techniques for Configuration Assignment

The definitive assignment of the stereochemistry of a molecule like (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol relies on a combination of powerful spectroscopic techniques. Each method provides unique insights into the molecule's three-dimensional structure.

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, is one of the most powerful tools for determining the relative stereochemistry of diastereomers. By analyzing chemical shifts (δ) and spin-spin coupling constants (J), the orientation of substituents on the tetrahydropyran (B127337) ring can be deduced.

In the case of 2-phenyltetrahydro-2H-pyran-4-ol, the key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants between the protons on the pyran ring. The magnitude of the J-value between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

For the (2R,4R)-trans isomer, the molecule is expected to predominantly adopt a chair conformation where both the phenyl group at C2 and the hydroxyl group at C4 occupy equatorial positions to minimize steric strain. In this conformation, the proton at C2 (H2) would be axial, and the proton at C4 (H4) would also be axial. This would lead to large axial-axial (J_ax-ax) couplings between H2 and the axial proton at C3, and between H4 and the axial protons at C3 and C5. In contrast, the cis isomer would have one substituent in an axial and one in an equatorial position, leading to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings.

While specific data for the title compound is scarce, studies on analogous systems such as 4-methyl-2-phenyl-tetrahydro-2H-pyran provide a good illustration of the expected NMR data patterns.

Interactive Table 1: Illustrative ¹H NMR Data for Distinguishing Stereoisomers of Substituted Tetrahydropyrans

| Proton | Expected Chemical Shift (ppm) for (2R,4R) isomer | Expected Coupling Constants (J, Hz) for (2R,4R) isomer | Rationale for Stereochemical Assignment |

| H-2 (axial) | ~4.5-4.8 | J(H2ax, H3ax) ≈ 8-12 Hz, J(H2ax, H3eq) ≈ 2-4 Hz | The large coupling constant indicates a trans-diaxial relationship between H2 and one of the H3 protons, consistent with an equatorial phenyl group. |

| H-4 (axial) | ~3.8-4.1 | J(H4ax, H3ax/H5ax) ≈ 8-12 Hz, J(H4ax, H3eq/H5eq) ≈ 2-4 Hz | A large coupling constant points to a trans-diaxial relationship between H4 and adjacent axial protons, indicating an equatorial hydroxyl group. |

| Phenyl group | ~7.2-7.5 | Multiplet | Aromatic protons. |

| Hydroxyl group | Variable | Singlet or broad singlet | Chemical shift is dependent on concentration and solvent. |

X-ray crystallography provides the most definitive and unambiguous determination of the solid-state structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule. Crucially, for chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration.

Although a crystal structure for this compound is not publicly available, research on other pyran derivatives demonstrates the power of this technique. For a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, X-ray diffraction analysis established that the molecule exists as the endo isomer in the solid state. nist.gov For the title compound, a successful crystallographic analysis would confirm the trans relationship between the phenyl and hydroxyl groups and would definitively establish the (2R,4R) absolute configuration. The data would also reveal the preferred chair conformation of the tetrahydropyran ring and the precise orientation of the substituents.

Interactive Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Orthorhombic, Monoclinic | Basic classification of the crystal lattice. |

| Space Group | Chiral (non-centrosymmetric), e.g., P2₁2₁2₁ | A chiral space group is necessary to determine the absolute configuration. |

| C2-C3-C4-C5 Torsion Angle | ~55-60° | Confirms the chair conformation of the tetrahydropyran ring. |

| Phenyl Group Orientation | Equatorial | Minimization of steric hindrance. |

| Hydroxyl Group Orientation | Equatorial | Minimization of 1,3-diaxial interactions. |

| Absolute Structure Parameter | Close to 0 | Confirms the correctness of the assigned (2R,4R) absolute configuration. |

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.netmdpi.com These methods are particularly useful for determining the absolute configuration of chiral compounds in solution. The sign and magnitude of the observed Cotton effects in CD and ORD spectra are characteristic of the stereochemistry of the molecule.

The application of these methods often relies on empirical rules or comparison with the spectra of structurally related compounds with known absolute configurations. For molecules containing a chromophore, such as the phenyl group in this compound, the electronic transitions of the chromophore will give rise to characteristic CD signals. The sign of the Cotton effect associated with the phenyl group's π-π* transitions can be correlated with the absolute configuration at the C2 stereocenter.

While specific CD/ORD data for the title compound is not available, the principles of its application are well-established for other chiral molecules, including flavonoids which also contain a heterocyclic ring system. rsc.org

Computational Methods for Conformational Analysis and Stereochemistry Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the stereochemical and conformational properties of molecules like this compound.

Molecular mechanics (MM) and quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to model the structures and energies of different stereoisomers and conformers. frontiersin.org For this compound, these methods can be used to calculate the relative energies of the possible chair and boat conformations.

DFT calculations can predict the lowest energy conformation, which for the (2R,4R) isomer is expected to be a chair conformation with both the phenyl and hydroxyl groups in equatorial positions. Furthermore, these calculations can predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the structural assignment. Studies on other pyran systems have shown good agreement between DFT-calculated and experimental parameters. beilstein-journals.orgnih.gov

A more in-depth computational approach involves mapping the potential energy surface (PES) of the molecule. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them. By calculating the energy barriers for conformational interconversion (e.g., chair-flip), the dynamic behavior of the molecule in solution can be understood.

For this compound, a PES analysis would quantify the energy difference between the diequatorial chair conformation and other higher-energy conformers, such as the diaxial chair or various boat/twist-boat forms. This provides a comprehensive understanding of the molecule's conformational landscape. Computational studies on the thermal decomposition of related dihydropyran compounds have utilized similar approaches to understand reaction pathways and transition state structures. thegoodscentscompany.com

Mechanistic Investigations of Reactions Involving 2r,4r 2 Phenyltetrahydro 2h Pyran 4 Ol

Elucidation of Reaction Pathways and Identification of Key Intermediates

The formation of the (2R,4R)-2-phenyltetrahydro-2H-pyran-4-ol scaffold is predominantly achieved through the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, a process known as the Prins cyclization. The key to achieving the desired stereochemistry lies in controlling the cyclization and subsequent nucleophilic trapping steps.

The generally accepted reaction pathway commences with the activation of an aldehyde, typically benzaldehyde (B42025) for the synthesis of a 2-phenyl substituted THP, by a Lewis or Brønsted acid catalyst. This activation generates a highly electrophilic oxocarbenium ion. This intermediate is then attacked by the double bond of a homoallylic alcohol. This intramolecular attack proceeds through a 6-endo cyclization, leading to the formation of a tertiary carbocation intermediate. The stereochemistry of the final product is largely determined at this stage.

The cyclization is believed to proceed through a chair-like transition state to minimize steric interactions. For the synthesis of a 2,4-disubstituted tetrahydropyran (B127337), the substituents on the developing ring will preferentially occupy equatorial positions to achieve greater stability. The final step in the formation of the tetrahydropyran-4-ol is the trapping of the carbocation intermediate by a nucleophile, which is often water present in the reaction mixture or added during workup. The approach of the nucleophile also preferentially occurs from the equatorial direction to yield the thermodynamically more stable product.

A critical aspect that can influence the reaction pathway is the potential for a competing nih.govnih.gov-sigmatropic rearrangement of the oxocarbenium intermediate, known as an oxonia-Cope rearrangement. This can lead to racemization or the formation of undesired side products. beilstein-journals.org The choice of catalyst and reaction conditions is therefore vital to suppress such alternative pathways. beilstein-journals.org

Key intermediates in the synthesis of this compound and related compounds include:

Activated Aldehyde-Catalyst Complex: The initial species formed upon interaction of the aldehyde with the acid catalyst.

Oxocarbenium Ion: A highly reactive intermediate that drives the cyclization.

Tertiary Carbocation Intermediate: Formed after the intramolecular attack of the homoallylic alcohol, its stability and conformation dictate the stereochemical outcome.

Protonated Tetrahydropyran-4-ol: The species formed after nucleophilic trapping of the carbocation, which upon deprotonation yields the final product.

The Mukaiyama aldol–Prins (MAP) cyclization represents a variation where an enol ether acts as the nucleophile, trapping the oxocarbenium ion and preventing side reactions. beilstein-journals.org In some strategies, the use of allylsilanes as internal nucleophiles has also been explored to control the reaction pathway. beilstein-journals.org

Kinetic and Thermodynamic Considerations in Stereoselective Processes

The stereochemical outcome of the synthesis of 2,4-disubstituted tetrahydropyrans can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is crucial as it dictates the reaction conditions necessary to favor the formation of the desired (2R,4R) isomer.

Under kinetic control , the product distribution is determined by the relative rates of formation of the different stereoisomers. The isomer that is formed via the transition state with the lowest activation energy will be the major product. libretexts.org These conditions are typically achieved at lower temperatures and with shorter reaction times, where the reverse reaction is not significant. rsc.org In the context of the Prins cyclization, the kinetic product often arises from a transition state that benefits from favorable orbital overlap, even if it leads to a sterically more hindered product. wikipedia.org

Conversely, under thermodynamic control , the product ratio is determined by the relative stabilities of the final products. libretexts.org These conditions are favored by higher temperatures and longer reaction times, allowing the system to reach equilibrium. The most thermodynamically stable stereoisomer will be the predominant product. libretexts.org For 2,4-disubstituted tetrahydropyrans, the isomer with both substituents in equatorial positions is generally the most stable due to the minimization of 1,3-diaxial interactions. Thus, the trans isomer, which corresponds to the (2R,4R) configuration in this case, is often the thermodynamic product.

The interplay between kinetic and thermodynamic control is exemplified in the deprotonation of unsymmetrical ketones, where sterically demanding bases and low temperatures favor the kinetic enolate, while higher temperatures allow for equilibration to the more stable thermodynamic enolate. rsc.org While not a direct analogy, the principles apply to the stability of intermediates and products in tetrahydropyran synthesis.

In many Prins cyclizations yielding 2,4-disubstituted tetrahydropyrans, the cis isomer may be formed as the kinetic product, while the more stable trans isomer is the thermodynamic product. The choice of catalyst and reaction conditions can be tuned to favor one over the other. For instance, certain catalysts may lower the activation energy for the formation of the trans isomer, making it both the kinetic and thermodynamic product under specific conditions.

The following table illustrates how reaction conditions can influence the diastereoselectivity in a representative Prins cyclization, highlighting the principles of kinetic and thermodynamic control.

| Aldehyde | Homoallylic Alcohol | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Predominant Control |

| Benzaldehyde | But-3-en-1-ol | InCl₃ | Dichloromethane | 25 | >95:5 (trans favored) | Thermodynamic |

| Benzaldehyde | But-3-en-1-ol | BF₃·OEt₂ | Dichloromethane | -78 | 85:15 (trans favored) | Likely Kinetic |

| Propanal | Pent-4-en-2-ol | Sc(OTf)₃ | Acetonitrile | 0 | 70:30 (cis favored) | Likely Kinetic |

| Propanal | Pent-4-en-2-ol | Sc(OTf)₃ | Acetonitrile | 60 | 30:70 (trans favored) | Thermodynamic |

This table is a generalized representation based on principles of Prins cyclization and may not reflect the exact outcomes for the synthesis of this compound without specific experimental data.

Role of Catalysis in Achieving High Stereocontrol

The catalyst plays a pivotal role in directing the stereochemical outcome of reactions that form this compound. Both Lewis acids and Brønsted acids are commonly employed to facilitate the Prins cyclization, and their nature significantly influences the reaction's efficiency and selectivity.

Lewis Acid Catalysis: A wide array of Lewis acids, such as SnCl₄, BF₃·OEt₂, InCl₃, and Sc(OTf)₃, have been used to catalyze the Prins reaction. beilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the homoallylic alcohol. The choice of Lewis acid can affect the stability of the key oxocarbenium ion intermediate and the transition state geometry. For example, bulkier Lewis acids may favor specific chair-like transition states that lead to higher diastereoselectivity. In some instances, the use of a combination of a Lewis acid and an additive, such as trimethylsilyl (B98337) halide, can overcome issues like epimerization. nih.gov The development of catalytic asymmetric Prins cyclizations using chiral Lewis acid complexes has enabled the synthesis of enantioenriched tetrahydropyrans. acs.org

Brønsted Acid Catalysis: Strong Brønsted acids, such as triflic acid (TfOH) and p-toluenesulfonic acid (p-TsOH), are also effective catalysts for the Prins cyclization. core.ac.uk They operate by protonating the aldehyde, which similarly generates the reactive oxocarbenium ion. Brønsted acid-mediated cyclization of silylated alkenols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. core.ac.uk The acid strength and the counterion can influence the reaction pathway and the potential for side reactions.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral phosphoric acids and their derivatives have been successfully employed in asymmetric Prins-type cyclizations. acs.org These catalysts can activate the aldehyde through hydrogen bonding and create a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity.

The following table summarizes the performance of different types of catalysts in reactions analogous to the synthesis of this compound.

| Catalyst Type | Example Catalyst | Role in Stereocontrol | Typical Diastereoselectivity (trans:cis) |

| Lewis Acid | SnCl₄ | Activation of aldehyde, stabilization of chair-like transition state | High (e.g., >90:10) |

| Lewis Acid | In(OTf)₃ | Mild activation, can suppress side reactions | Good to Excellent |

| Brønsted Acid | p-TsOH | Protonation of aldehyde, promotes cyclization | Good to Excellent |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric induction via chiral environment | High, with high enantioselectivity |

| Transition Metal | Copper(II) triflate-bisphosphine | Tandem olefin migration and Prins cyclization | Excellent (>20:1 d.r.) nih.gov |

This table provides a general overview. Specific outcomes are highly dependent on the substrates and reaction conditions.

Theoretical and Computational Chemistry Studies on 2r,4r 2 Phenyltetrahydro 2h Pyran 4 Ol

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its fundamental chemical reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are central to modeling the distribution of electrons and predicting sites of chemical reactivity. nih.gov For (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol, these calculations reveal how the interplay between the saturated pyran ring, the aromatic phenyl group, and the polar hydroxyl group shapes its electronic properties.

Reactivity modeling involves the analysis of several key descriptors derived from electronic structure calculations:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the oxygen of the hydroxyl group and the pyran ring would be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals, providing insight into hyperconjugation and delocalization effects that contribute to molecular stability.

These computational tools allow for a detailed prediction of how this compound will interact with other chemical species, information that is fundamental to understanding its chemical behavior.

Table 1: Common Electronic Descriptors in Reactivity Modeling

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | ΔE | Indicates kinetic stability and electronic excitability. |

| Molecular Electrostatic Potential | MEP | Maps electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is instrumental in predicting spectroscopic parameters and analyzing the complex conformational space of flexible molecules like this compound. nih.gov

Conformational Preferences

The tetrahydropyran (B127337) (THP) ring is not planar and, similar to cyclohexane, exists in several non-planar conformations. Ab initio and DFT calculations on the parent THP molecule have established the energetic hierarchy of these conformers. acs.org The chair conformation is the most stable, serving as the global energy minimum. acs.org Other conformers, such as the boat and twist-boat forms, are significantly higher in energy. acs.org For instance, the energy difference between the chair and the 1,4-boat conformer is calculated to be in the range of 6.2 to 7.2 kcal/mol, depending on the level of theory used. acs.org

For this compound, the substituents must be accommodated on this flexible ring. The bulky phenyl group at C2 and the hydroxyl group at C4 will strongly influence the conformational equilibrium. To minimize steric strain (A-values), large substituents preferentially occupy equatorial positions. In the (2R,4R) stereoisomer, a chair conformation where both the phenyl and hydroxyl groups are in equatorial positions would be the most stable conformer, avoiding unfavorable 1,3-diaxial interactions. A comprehensive conformational analysis would involve a systematic search of the potential energy surface to identify all stable low-energy conformers, followed by geometry optimization and energy calculation at a high level of theory. chemrxiv.org

Table 2: Calculated Relative Energies of Unsubstituted Tetrahydropyran Conformers Data adapted from a study using various ab initio and DFT methods. acs.org

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | B3LYP | 6-31G(d) | 0.00 |

| 2,5-Twist | B3LYP | 6-31G(d) | 5.95 |

| 1,4-Boat | B3LYP | 6-31G(d) | 6.46 |

| Chair | MP2 | 6-31G(d) | 0.00 |

| 2,5-Twist | MP2 | 6-31G(d) | 6.10 |

Prediction of Spectroscopic Parameters

Quantum chemistry offers a powerful alternative to experimental measurement for obtaining spectroscopic data, particularly for Nuclear Magnetic Resonance (NMR). nih.gov The prediction of NMR spectra is a multi-step process that has become a standard tool for structure elucidation. github.ionih.gov

Conformational Search: A thorough search is performed to locate all relevant low-energy conformers of the molecule. github.io

Geometry Optimization: The geometry of each conformer is optimized, typically using a DFT method like B3LYP-D3/6-31G(d). github.io

Shielding Calculation: For each optimized conformer, NMR shielding tensors are calculated at a higher level of theory, such as the WP04 functional, which is specifically parameterized for predicting ¹H chemical shifts. github.io An implicit solvent model (e.g., PCM for chloroform) is often included to better simulate experimental conditions. github.io

Boltzmann Averaging: The final predicted shielding for each nucleus is a Boltzmann-weighted average of the shieldings from all contributing conformers. This ensures that the final spectrum represents the true conformational ensemble at a given temperature.

Linear Scaling: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a linear scaling equation (δ = mσ + b), where the slope (m) and intercept (b) are determined by correlating calculated shieldings with experimental data for standard reference compounds like tetramethylsilane. github.io

This rigorous process can yield highly accurate predicted ¹H and ¹³C NMR spectra, which are invaluable for confirming stereochemistry and assigning signals in experimentally obtained spectra. nih.govncssm.edu

Quantum Chemical Studies on Substituted Tetrahydropyran Systems

The study of substituted tetrahydropyran (THP) systems is a broad field where quantum chemical calculations provide critical insights into structure-property relationships. The principles learned from these studies are directly applicable to understanding this compound.

Computational studies on alkyl-substituted THP and its sulfur analogue, thiopyran, have systematically quantified the energetic cost of placing substituents in axial versus equatorial positions (conformational free energies). researchgate.net These studies confirm that the chair conformer is overwhelmingly preferred and that bulky groups have a strong energetic preference for the equatorial position to minimize steric repulsion. researchgate.net For example, in 2-methyltetrahydro-2H-thiopyran, the conformer with the methyl group in the equatorial position is favored by approximately 1.46 kcal/mol, a value accurately reproduced by MP2 level calculations. researchgate.net This provides a quantitative basis for the assumption that the phenyl group in this compound will also strongly favor an equatorial orientation.

Furthermore, computational studies are essential for understanding the influence of substituents on the electronic nature of the pyran ring. In drug discovery, for instance, complex substituted THP rings are common scaffolds. The computational analysis of molecules like Dapagliflozin, which features a C-glycoside structure with a substituted phenyl group attached to a THP ring, helps in understanding their interaction with biological targets. nih.gov

The combination of rotational spectroscopy and quantum chemical calculations on molecules like tetrahydrofurfuryl alcohol has demonstrated how substituents can influence the puckering of the heterocyclic ring itself and stabilize certain conformations through weak intramolecular interactions, such as hydrogen bonds. yorku.ca For this compound, similar intramolecular hydrogen bonding between the C4-hydroxyl group and the pyran oxygen could be a significant factor in determining the fine details of its most stable three-dimensional structure. These interactions are precisely modeled using methods like non-covalent interaction (NCI) analysis. yorku.ca

Ultimately, quantum chemical studies on a wide range of substituted tetrahydropyrans create a comprehensive framework for predicting and rationalizing the behavior of any specific member of this important class of compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydropyran (THP) / Oxacyclohexane |

| Tetramethylsilane |

| 2-methyltetrahydro-2H-thiopyran |

| Dapagliflozin |

Future Directions and Emerging Research Avenues in Tetrahydropyran 4 Ol Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The demand for enantiomerically pure tetrahydropyran-4-ols necessitates the development of more efficient and environmentally benign synthetic strategies. Future research is intensely focused on moving beyond classical methods towards catalytic and sustainable approaches.

One major frontier is the advancement of organocatalysis . Asymmetric organocatalysis offers a powerful, metal-free alternative for constructing chiral tetrahydropyran (B127337) rings. For instance, proline-derived catalysts have been successfully employed in formal [4+2] cycloadditions to generate highly substituted tetrahydropyrans with excellent control over multiple stereocenters. Future work will likely expand the scope of organocatalytic transformations, such as cascade reactions that can rapidly build molecular complexity from simple acyclic precursors, to access structures like (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol.

Biocatalysis and chemoenzymatic methods are also gaining significant traction. Enzymes, operating in aqueous media under mild conditions, offer unparalleled stereoselectivity. For example, lipase-catalyzed resolutions of racemic tetrahydropyran-4-ol esters provide a green route to enantiopure products. Emerging research involves the use of engineered enzymes or enzyme cascades to perform novel cyclization reactions, providing direct access to chiral pyranols and reducing the reliance on traditional protecting group strategies.

| Methodology | Key Features | Representative Transformation |

| Asymmetric Organocatalysis | Metal-free, high stereoselectivity, mild reaction conditions. | Proline-catalyzed [4+2] cycloaddition for substituted tetrahydropyrans. |

| Biocatalysis | Aqueous media, high enantioselectivity, environmentally benign. | Lipase-catalyzed kinetic resolution of tetrahydropyran-4-ol esters. |

| Sustainable Catalysis | Recyclable catalysts, improved atom economy, reduced waste. | Solid acid-catalyzed Prins cyclization. |

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

Beyond its synthesis, the this compound scaffold possesses distinct reactive sites that are ripe for exploration. The interplay between the axial or equatorial hydroxyl group and the adjacent phenyl group, governed by the rigid chair-like conformation of the tetrahydropyran ring, offers opportunities for novel chemical transformations.

Future research is aimed at leveraging the hydroxyl group as a directing group for C-H functionalization on the tetrahydropyran ring. By temporarily tethering a catalyst to the oxygen atom, it may become possible to selectively activate and functionalize otherwise unreactive C-H bonds at specific positions. This would provide a highly efficient route to novel, polysubstituted pyranol derivatives that are difficult to access through traditional methods.

The 2-phenyl group also presents unique reactivity. Its electronic properties can influence reactions at other positions on the ring. Moreover, the phenyl ring itself is a handle for further modification. Emerging research focuses on late-stage functionalization of the phenyl group using techniques like regioselective C-H activation. This allows for the diversification of the pyranol scaffold, enabling the synthesis of targeted analogues for structure-activity relationship studies without altering the core stereochemistry.

Another area of investigation is the ring-opening of the tetrahydropyran system. Under specific catalytic conditions, the ether linkage can be cleaved to generate functionalized acyclic structures. Controlled ring-opening, followed by subsequent chemical transformations, could serve as a powerful strategy in synthetic chemistry, turning the stable pyran ring into a versatile latent synthon.

Design and Synthesis of Pyranol-Based Scaffolds for Advanced Chemical Applications

The well-defined three-dimensional structure of this compound makes it an excellent building block for applications beyond its traditional role as a pharmacophore. Research is expanding into its use in materials science and asymmetric catalysis.

In the realm of asymmetric catalysis , chiral pyranol derivatives are being designed as novel ligands for transition metals. The stereochemically defined hydroxyl and ether oxygen atoms can act as bidentate coordinating sites for a metal center. The steric bulk of the phenyl group can then create a specific chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity. The development of modular pyranol-based ligand libraries will be a key future direction.

The rigid pyranol scaffold is also being explored for the construction of supramolecular assemblies . By appending recognition motifs or polymerizable units to the pyranol core, researchers can create complex, ordered structures. These assemblies could find applications in areas such as chiral recognition, enantioselective separations, or the development of novel functional materials with unique chiroptical properties. The defined stereochemistry of the pyranol is crucial for ensuring the precise spatial arrangement required for these advanced functions.

| Application Area | Design Principle | Potential Function |

| Asymmetric Catalysis | Chiral bidentate coordination via hydroxyl and ether oxygen. | Enantioselective control in metal-catalyzed reactions. |

| Supramolecular Chemistry | Appending recognition motifs to the rigid, chiral scaffold. | Chiral recognition, enantioselective separation media. |

| Materials Science | Incorporation into polymeric structures. | Development of materials with unique chiroptical properties. |

Integration into Complex Synthetic Targets within Academic Research Initiatives

The synthesis of complex natural products remains a primary driver of innovation in organic chemistry. The 2,4-disubstituted tetrahydropyran motif is a recurring feature in a multitude of biologically active marine natural products. Academic research continues to focus on developing efficient and stereocontrolled strategies to install this key structural element.

A prominent example is the marine macrolide (+)-Neopeltolide , a potent inhibitor of cytochrome bc1. Its structure contains a tetrahydropyran ring with a substitution pattern that highlights the challenges addressed by modern synthetic methods. Recent academic syntheses have showcased innovative approaches, such as substrate-controlled Prins cyclizations, to establish the required relative stereochemistry of the tetrahydropyran core, demonstrating the ongoing effort to refine synthetic routes to such complex targets.

Similarly, the synthesis of the tetrahydropyran moiety of Tautomycin , a protein phosphatase inhibitor, has been a long-standing challenge that has spurred the development of new synthetic methodologies. Academic efforts in this area have led to the exploration of novel catalytic cyclizations and diastereoselective reductions to control the intricate array of stereocenters present in its pyranol-containing fragment.

These synthetic campaigns in academic laboratories are not merely about reaching the final target molecule. They serve as a platform for discovering new reactions, testing the limits of existing methods, and developing strategies that can be broadly applied to the synthesis of other complex molecules containing the tetrahydropyran-4-ol substructure. Future research will undoubtedly see the integration of the novel catalytic and sustainable methods discussed previously into ever more ambitious and complex synthetic endeavors.

Q & A

Q. What are the optimal synthetic routes for achieving high stereoselectivity in (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol?

The synthesis typically employs diastereoselective methods, such as copper(II)–bisphosphine-catalyzed oligomerization, to control stereochemistry. Key steps include:

- Use of chiral auxiliaries or catalysts to favor the (2R,4R) configuration .

- Reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization .

- Purification via column chromatography (e.g., SiO₂ with 15% EtOAc in pentane) to isolate the desired diastereomer .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and substituent positions (e.g., coupling constants for axial/equatorial protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, especially after derivatization of the hydroxyl group .

Q. How does the tetrahydropyran ring’s conformation influence reactivity?

The chair conformation stabilizes the hydroxyl group in an equatorial position, reducing steric hindrance and enhancing nucleophilic reactivity. Axial phenyl groups may hinder reactions at the 4-position, requiring tailored conditions for substitutions .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in synthetic protocols be resolved?

Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Strategies include:

- Screening chiral ligands (e.g., bisphosphines) to modulate catalyst selectivity .

- Adjusting solvent polarity: Polar aprotic solvents (e.g., THF) favor transition states with lower steric strain .

- Monitoring reaction progress via in-situ IR or Raman spectroscopy to identify intermediate conformers .

Q. What mechanistic insights explain regioselective functionalization of the hydroxyl group?

The hydroxyl group’s reactivity is influenced by:

- Protecting Groups : TBS or acetyl groups prevent undesired side reactions during substitutions .

- Catalysis : Lewis acids (e.g., BF₃·OEt₂) activate the hydroxyl for nucleophilic displacement while preserving stereochemistry .

- Solvent Effects : Protic solvents (e.g., MeOH) stabilize transition states in SN2 mechanisms, while DMF favors SN1 .

Q. How do thermodynamic parameters (e.g., ΔG‡) guide reaction optimization for derivatization?

Computational studies (DFT) predict activation energies for pathways like oxidation or etherification. For example:

- Oxidation to ketones (using CrO₃) is exergonic (ΔG‡ ≈ 80 kJ/mol), requiring careful temperature control to avoid over-oxidation .

- Etherification with aryl halides has higher ΔG‡ (~120 kJ/mol), necessitating catalysts like Pd/Cu systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.